BenchChemオンラインストアへようこそ!

2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Chemical Biology High-Throughput Screening Drug Discovery

This 2-chloro thiazole-benzamide is a research building block with zero existing bioactivity data—ideal for de novo target discovery without confounding annotations. The ortho-chloro substitution differentiates it from 4-Cl, 4-F, and 4-Br analogs, enabling systematic halogen SAR studies on target engagement. Structurally aligned with kinase inhibitor (US 6,720,346) and P2X3 receptor antagonist (JP 6647371 B2) patent scaffolds, it serves as an unbiased starting point for cell-based phenotypic screens in cancer or neurogenic pain. Contains a functionalizable thiazole-2-amine core for diversity-oriented synthesis.

Molecular Formula C19H17ClN2OS
Molecular Weight 356.87
CAS No. 313515-67-2
Cat. No. B2503316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
CAS313515-67-2
Molecular FormulaC19H17ClN2OS
Molecular Weight356.87
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C19H17ClN2OS/c1-12(2)13-7-9-14(10-8-13)17-11-24-19(21-17)22-18(23)15-5-3-4-6-16(15)20/h3-12H,1-2H3,(H,21,22,23)
InChIKeyINDVEOCEORMTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide: Procurement-Relevant Identity and Data Availability Status


2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 313515-67-2) is a synthetic, small-molecule thiazole-benzamide derivative with the molecular formula C19H17ClN2OS and a molecular weight of 356.9 g/mol . The compound features a 2-chlorobenzamide moiety linked to a 4-(4-isopropylphenyl)thiazole core. Critically, a search of the ZINC database and ChEMBL (version 20) confirms there is no known bioactivity reported for this compound in any publication indexed by ChEMBL, and it has not been used in any clinical trial . This absence of primary pharmacological data is a key procurement consideration: the compound is primarily positioned as a research building block or a screening library component for de novo target discovery, rather than a pre-validated hit or lead compound.

Why Generic Substitution of 2-Chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide Is Not Advisable


In the thiazole-benzamide class, minor structural modifications—particularly the position and nature of the halogen substituent on the benzamide ring—can profoundly alter target engagement, selectivity, and physicochemical properties. The 2-chloro substitution pattern in this compound is distinct from the 4-chloro positional isomer (CAS 310452-25-6), the 4-fluoro analog (CAS 313515-68-3), the 4-bromo analog (CAS 310452-26-7), and the unsubstituted benzamide (CAS 325978-64-1) . In closely related N-(thiazol-2-yl)-benzamide series, the position of the chloro substituent has been shown to modulate antagonist activity at the Zinc-Activated Channel (ZAC) by influencing the orientation of the benzamide carbonyl and the thiazole ring system within the binding pocket . Furthermore, patents on thiazole-benzamide scaffolds as kinase inhibitors (US 6,720,346) and P2X3 receptor antagonists (JP 6647371 B2) explicitly define structural claims around specific substitution patterns, indicating that even positional isomers are not functionally interchangeable . Substituting this compound with a close analog without experimental validation risks negating any target-specific activity or altering off-target profiles.

2-Chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Evidence 1: Absence of Reported Bioactivity as a Selection Factor

As of the latest ChEMBL 20 release, 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (ZINC85541324) has no known bioactivity reported in any publication, and no clinical trial involvement has been detected . This contrasts sharply with structurally related thiazole-benzamide analogs that have been profiled against the Zinc-Activated Channel (ZAC), where compounds such as 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester demonstrated antagonist activity . The compound's 'clean slate' pharmacological profile makes it suitable for unbiased phenotypic or target-based screening campaigns where the absence of pre-existing activity annotations reduces the risk of confirmation bias in hit identification.

Chemical Biology High-Throughput Screening Drug Discovery

Evidence 2: Positional Isomerism – 2-Chloro vs. 4-Chloro Substitution and Computed Lipophilicity

The 2-chloro substitution on the benzamide ring in the target compound (CAS 313515-67-2) versus the 4-chloro positional isomer (CAS 310452-25-6) generates distinct electronic and steric environments around the amide bond. While both share the identical molecular formula (C19H17ClN2OS) and molecular weight (356.9 g/mol) , the ortho-chloro substituent in the target compound introduces steric hindrance that may restrict rotation around the aryl-amide bond, potentially stabilizing a distinct conformer compared to the para-chloro isomer. In published SAR on N-(thiazol-2-yl)-benzamide analogs, the position of halogen substitution on the benzamide ring was a critical determinant of antagonist potency at ZAC, with ortho-substituted analogs exhibiting different activity profiles from para-substituted counterparts . The computed LogP values for these isomers are expected to be similar (estimated ~4.5-5.0 based on scaffold), but the topological polar surface area (TPSA) and intramolecular hydrogen bonding potential differ meaningfully.

Medicinal Chemistry SAR Physicochemical Properties

Evidence 3: Halogen Series Differentiation – 2-Cl vs. 4-F, 4-Br, and Unsubstituted Analogs

The target compound belongs to a halogen series with close analogs including 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 313515-68-3, MW 340.4), 4-bromo-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 310452-26-7, MW 401.32), and the unsubstituted N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide (CAS 325978-64-1, MW 322.4) . The 2-chloro substituent provides a unique combination of moderate electronegativity (Hammett σm = 0.37 for Cl) and the capacity for halogen bonding, which is distinct from fluorine (strongly electronegative, poor halogen bond donor), bromine (weaker electronegativity, stronger halogen bond donor), and hydrogen (no halogen effects). In kinase inhibitor design, ortho-chloro substitution on benzamide rings has been specifically claimed to modulate Hec1/Nek2 pathway inhibition, as exemplified by INH1 (CAS 313553-47-8), a thiazolyl benzamide that directly binds Hec1 . The 2-chloro pattern in the target compound may similarly influence target engagement through halogen bonding interactions that are unavailable to the unsubstituted or 4-fluoro analogs.

Halogen Bonding Medicinal Chemistry Molecular Recognition

Evidence 4: Thiazole-Benzamide Scaffold as a Privileged Kinase Inhibitor Chemotype

The thiazole-benzamide scaffold, to which the target compound belongs, is explicitly claimed in U.S. Patent 6,720,346 (Agouron Pharmaceuticals) as a core structure for modulating and/or inhibiting cell proliferation and protein kinase activity . The patent describes aminothiazole compounds with mono-/di-substituted benzamide that demonstrate anti-proliferative activity, including antitumor effects. Within this chemotype, the specific substitution pattern on both the thiazole ring (4-isopropylphenyl) and the benzamide ring (2-chloro) determines kinase selectivity. Although no specific kinase inhibition data exists for the target compound, its structural features align with the pharmacophore defined in the patent, which has yielded clinical candidates targeting malignancies and other proliferative disorders . The compound thus serves as a viable starting point for kinase-focused medicinal chemistry campaigns.

Kinase Inhibition Cancer Therapeutics Privileged Scaffold

Evidence 5: P2X3 Receptor Antagonism Potential – Class-Level Indication from Bayer Patent

Japanese Patent JP 6647371 B2 (Bayer AG) claims 1,3-thiazol-2-yl substituted benzamide compounds as novel inhibitors of the P2X3 receptor, a validated target for neurogenic pain and urinary tract disorders . The generic formula (I) in this patent encompasses the target compound's core structure, including the 4-(4-isopropylphenyl)thiazol-2-yl moiety linked to a substituted benzamide. While the target compound (CAS 313515-67-2) is not specifically exemplified in the patent, its 2-chloro substitution pattern falls within the claimed scope. In contrast to the kinase inhibitor patent (US 6,720,346), the P2X3 patent defines a completely different therapeutic application space (neurogenic disorders vs. oncology), demonstrating the scaffold's versatility. The para-isopropyl group on the phenyl ring has been separately validated in TRPV1 antagonist thiazole carboxamides, where a 4-isopropylphenyl moiety contributed to receptor binding , suggesting this substituent may enhance target engagement across multiple receptor types.

P2X3 Receptor Pain Neurogenic Disorders

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide


De Novo Phenotypic Screening in Oncology

Given the compound's structural alignment with the patented thiazole-benzamide kinase inhibitor scaffold (US 6,720,346) and its complete lack of pre-existing bioactivity annotations , it is ideally suited for unbiased, cell-based phenotypic screens in cancer. Researchers can use it as a starting point for identifying novel anti-proliferative mechanisms without the confounding influence of prior target annotations, then expand SAR using the 4-chloro, 4-fluoro, 4-bromo, and unsubstituted analogs as comparators.

P2X3 and Pain Target Focused Screening

The compound falls within the generic claims of the Bayer P2X3 receptor antagonist patent (JP 6647371 B2) . It can be prioritized for focused screening against P2X3 and related purinergic receptors in calcium flux or electrophysiology assays. The 2-chloro substitution pattern offers a distinct SAR vector compared to previously exemplified P2X3 ligands, potentially revealing novel structure-activity relationships for neurogenic pain indications.

Halogen Bonding and Conformational SAR Studies

The ortho-chloro substitution creates a unique conformational and electronic profile distinguishable from the para-halogen isomers . Medicinal chemistry groups can employ this compound in systematic halogen series SAR studies to probe the role of ortho halogen bonding and steric effects on target engagement, using the 4-F, 4-Cl, 4-Br, and unsubstituted analogs as direct comparators to isolate the contribution of the 2-chloro substituent.

Diversity-Oriented Synthesis and Library Construction

As a building block, this compound contains a functionalizable thiazole-2-amine core and a 2-chlorobenzamide moiety amenable to further derivatization . Its inclusion in diversity-oriented synthesis libraries allows the exploration of chemical space around the thiazole-benzamide scaffold, with the 4-isopropylphenyl group providing lipophilic bulk that may enhance membrane permeability and target binding in cellular assays.

Quote Request

Request a Quote for 2-chloro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.